molecular formula C17H15ClN4O2 B2803611 N-(2-chlorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide CAS No. 880812-25-9

N-(2-chlorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

Cat. No. B2803611
CAS RN: 880812-25-9
M. Wt: 342.78
InChI Key: COCPMWKPGKCXBR-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide, also known as CB30865, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields of research and industry. The molecular formula is C17H15ClN4O2 .


Molecular Structure Analysis

The molecular structure of N-(2-chlorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide consists of 17 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 2 oxygen atoms . The average mass is 342.780 Da and the monoisotopic mass is 342.088348 Da .

Scientific Research Applications

Magnetic Properties and Structural Analysis

Studies have explored the magnetic susceptibilities of compounds structurally related to N-(2-chlorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide, highlighting their potential in understanding magnetic interactions at the molecular level. For example, research on 1,4-dihydro-1,2,4-benzotriazin-4-yl radicals, including derivatives with chlorophenyl groups, revealed insights into their magnetic properties and structural configurations, contributing to the broader field of magnetic materials and molecular magnetism (Mukai et al., 1994).

Synthetic Chemistry and Biological Properties

In synthetic chemistry, compounds similar to N-(2-chlorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide have been synthesized and investigated for their biological properties. For instance, the synthesis of basic N-(5-aryl-1,3,4-oxadiazol-2-yl)propanamides and butanamides, involving chlorophenyl and benzotriazinyl moieties, has shown significant local anesthetic activity, indicating potential applications in medicinal chemistry (Saxena et al., 1984).

Enzyme Inhibition for Therapeutic Applications

Further research into N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide derivatives, which share structural similarities with the compound of interest, has demonstrated significant α-amylase inhibitory activity. This suggests potential therapeutic applications in the treatment of conditions like diabetes by regulating enzymatic activity (Mathew et al., 2015).

Heterocyclic Chemistry and Antimicrobial Potential

The chemistry of related 3-oxo-N-(pyridin-2-yl)butanamide compounds has been extensively reviewed, focusing on their synthesis, reactivity, and applications as precursors for heterocyclic compounds. These insights can be valuable for developing new antimicrobial agents and understanding the synthetic pathways of complex heterocyclic structures (Fadda et al., 2015).

properties

IUPAC Name

N-(2-chlorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c18-13-7-2-4-9-15(13)19-16(23)10-5-11-22-17(24)12-6-1-3-8-14(12)20-21-22/h1-4,6-9H,5,10-11H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCPMWKPGKCXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

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